(1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
描述
属性
IUPAC Name |
(1-ethylpyrazol-3-yl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-4-24-8-7-14(21-24)18(25)22-9-11-23(12-10-22)19-20-16-15(26-3)6-5-13(2)17(16)27-19/h5-8H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNNZVHRPJRNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: Starting with ethyl hydrazine and an appropriate diketone to form the pyrazole ring under acidic or basic conditions.
Synthesis of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions involving piperazine and a suitable halide.
Final Coupling: The final step involves coupling the pyrazole, benzo[d]thiazole, and piperazine intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzo[d]thiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Oxidation of the methoxy group can yield a hydroxyl group, while oxidation of the methyl group can produce a carboxylic acid.
Reduction: Reduction of the carbonyl group results in the formation of an alcohol.
Substitution: Substitution reactions on the piperazine ring can yield a variety of derivatives with different functional groups.
科学研究应用
Anticonvulsant Properties
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticonvulsant activities. For instance, studies have shown that certain thiazole derivatives demonstrate strong protection against seizures in various animal models. The structure–activity relationship (SAR) analysis reveals that modifications to the thiazole or pyrazole rings can enhance anticonvulsant efficacy, as seen in the following case studies:
| Compound | Activity | Median Effective Dose (mg/kg) | Reference |
|---|---|---|---|
| Compound 1 | Anticonvulsant | 18.4 | |
| Compound 2 | Anticonvulsant | <20 |
These findings suggest that the incorporation of specific substituents on the thiazole or pyrazole rings can lead to improved therapeutic profiles.
Anticancer Applications
The compound has also been investigated for its anticancer properties. Recent studies have synthesized various thiazole-pyrazole hybrids and evaluated their cytotoxic effects on different cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2). The results indicate that certain derivatives exhibit promising antiproliferative activity:
The presence of electronegative groups, such as chlorine or methoxy, was found to enhance cytotoxicity against these cancer cell lines.
Case Study 1: Anticonvulsant Activity
A study conducted by Siddiqui et al. synthesized a series of thiazole-pyrazole derivatives and evaluated their anticonvulsant activity using the maximal electroshock seizure (MES) model. Among the compounds tested, one derivative demonstrated a median effective dose significantly lower than standard treatments, indicating its potential as a new anticonvulsant agent.
Case Study 2: Anticancer Efficacy
In another study, researchers explored the anticancer potential of thiazole-pyrazole hybrids against various human cancer cell lines. The compounds were subjected to MTT assays to determine their cytotoxic effects. Results showed that certain modifications to the thiazole ring led to enhanced activity against breast and prostate cancer cells, suggesting a pathway for further drug development.
作用机制
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compound 7b (Molecules, 2009) :
- Structure: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone.
- Key Differences: Replaces the benzo[d]thiazole-piperazine moiety with a thieno[2,3-b]thiophene system.
- Physicochemical Impact : Higher molecular weight (538.64 g/mol) and logP (~4.1) due to the phenyl and thiophene groups, reducing solubility compared to the target compound.
- Spectral Data : Distinct ¹H-NMR signals at δ 2.22 (CH₃) and δ 7.3–7.6 (aromatic protons) vs. the target’s δ 1.4 (ethyl CH₃) and δ 3.8 (methoxy) .
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010) :
- Structure : Benzothiazole fused to a pyrazolone ring.
- Key Differences: Lacks the piperazine linker and methanone bridge.
Piperazine-Linked Analogues
2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (Synthesis and Antiproliferative Activity, 2017):
- Structure : Piperazine linked to sulfonylphenyl and tetrazole groups.
- Key Differences : Sulfonyl groups increase electron-withdrawing character, contrasting with the target’s benzothiazole’s mixed electronic effects.
- Biological Activity : Shows antiproliferative activity against cancer cell lines (IC₅₀ = 8–12 µM), suggesting the target compound’s piperazine-benzothiazole system may be optimized for similar applications .
EP 1 926 722 B1 (European Patent) :
- Structure : Piperazine linked to trifluoromethyl-substituted benzimidazoles.
- Key Differences : Trifluoromethyl groups enhance metabolic stability but reduce solubility compared to the target’s methoxy and methyl substituents.
- Synthesis Insight : Both compounds use piperidine-catalyzed coupling reactions, indicating shared synthetic pathways for piperazine derivatives .
Substituent Effects on Benzothiazole
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Synthetic Feasibility : The target compound’s ethyl and methoxy groups simplify purification compared to bulky aryl substituents in and .
- Spectral Signatures: The benzothiazole’s ¹³C-NMR signal at δ 161.0 (C=O) aligns with similar methanone-bridged compounds, while the ethyl group’s δ 1.4 (CH₃) and δ 4.1 (CH₂) are distinct from phenyl-based analogs .
- Biological Potential: Piperazine-benzothiazole hybrids in and suggest antiproliferative and receptor-binding applications, guiding future studies on the target compound .
生物活性
The compound (1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.5 g/mol. The structure features a pyrazole ring, a piperazine moiety, and a thiazole derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.5 g/mol |
| Structure | Structure |
Antitumor Activity
Research indicates that compounds with similar structures often exhibit significant antitumor properties. For instance, thiazole derivatives have been noted for their ability to inhibit tumor cell proliferation. A study on related pyrazole compounds demonstrated promising in vitro activity against various cancer cell lines, including A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer) with IC50 values indicating effective growth inhibition .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Cell Proliferation : The presence of the thiazole ring enhances cytotoxicity by disrupting cell cycle progression.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Specific Enzymes : The piperazine moiety may interact with specific enzymes or receptors involved in tumor growth and survival .
Study 1: Anticancer Activity
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. Among them, the compound similar to the one discussed showed significant inhibition against the A549 cell line with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Study 2: Anticonvulsant Properties
Another investigation focused on thiazole-containing compounds revealed their anticonvulsant activity. The structure activity relationship (SAR) analysis indicated that modifications in the thiazole and pyrazole rings could enhance anticonvulsant effects, suggesting potential applications in epilepsy treatment .
常见问题
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of structurally analogous heterocyclic compounds (e.g., pyrazole-thiazole hybrids) often involves multi-step protocols. For example, describes refluxing precursors in ethanol with hydrazine hydrate and acetic acid, followed by recrystallization . Key optimization parameters include:
- Reaction time : Extended reflux durations (6–8 hours) improve yield but may risk decomposition.
- Solvent choice : Ethanol or DMF/EtOH mixtures are common for solubility and stability .
- Catalysts : Triethylamine (TEA) is used to neutralize byproducts and enhance nucleophilic substitution .
Validate purity at each step using TLC (CHCl₃:MeOH = 95:5) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (≥95% required for pharmacological studies) .
- FTIR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the methanone bridge) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated for similar pyrazole-triazole hybrids .
- NMR : ¹H and ¹³C spectra should match predicted shifts for the ethyl-pyrazole, methoxy-benzothiazole, and piperazine moieties .
Q. How can researchers address low yields during the final purification stage?
Methodological Answer: Low yields often stem from poor solubility or side reactions. Strategies include:
- Gradient recrystallization : Use mixed solvents (e.g., DMF/EtOH) to selectively precipitate the product .
- Chromatography : Employ flash column chromatography with silica gel and ethyl acetate/hexane gradients .
- pH adjustment : For basic piperazine derivatives, acidify the solution to protonate the amine and improve solubility .
Advanced Research Questions
Q. How does the compound’s structure influence its interaction with biological targets (e.g., serotonin or histamine receptors)?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions between the benzo[d]thiazole moiety and receptor hydrophobic pockets (e.g., 5-HT₃) .
- SAR studies : Compare analogs from and ; the 4-methoxy group on benzothiazole enhances electron density, potentially improving binding affinity .
- In vitro assays : Test inhibition of histamine release in mast cells (IC₅₀ values <10 µM suggest therapeutic potential) .
Q. What computational methods are recommended to predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like SwissADME calculate logP (target ~3.5 for blood-brain barrier penetration) and solubility (≥50 µM in PBS) .
- Metabolic stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) using Schrödinger’s BioLuminate to identify labile sites (e.g., piperazine N-oxidation) .
- QSAR modeling : Corrogate substituent effects (e.g., ethyl vs. methyl on pyrazole) with bioavailability data from .
Q. How can researchers resolve contradictions in reported solubility data for similar compounds?
Methodological Answer:
- Standardized protocols : Use USP buffers (pH 1.2–7.4) and dynamic light scattering (DLS) to measure solubility under controlled conditions .
- Co-solvent screening : Test PEG-400 or cyclodextrins to enhance aqueous solubility of the lipophilic benzothiazole group .
- Thermodynamic analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms that affect solubility .
Q. What strategies mitigate instability of the piperazine moiety under acidic conditions?
Methodological Answer:
- Prodrug design : Protect the piperazine nitrogen with acetyl or tert-butoxycarbonyl (Boc) groups, which hydrolyze in vivo .
- Formulation : Encapsulate in enteric-coated nanoparticles (pH-sensitive polymers like Eudragit®) to prevent gastric degradation .
- Accelerated stability studies : Monitor degradation products (e.g., piperazine ring cleavage) at 40°C/75% RH over 4 weeks .
Data Contradiction Analysis
Q. How should conflicting bioactivity data between in vitro and in vivo models be interpreted?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma exposure (AUC) and tissue distribution to explain reduced in vivo efficacy (e.g., rapid hepatic clearance) .
- Metabolite identification : LC-MS/MS can detect active metabolites (e.g., demethylated benzothiazole derivatives) that contribute to efficacy .
- Species differences : Compare receptor homology (e.g., rodent vs. human histamine H₄ receptors) using BLAST alignment .
Experimental Design Considerations
Q. What controls are essential when evaluating the compound’s cytotoxicity?
Methodological Answer:
- Positive controls : Use cisplatin (for apoptosis) and doxorubicin (DNA intercalation) to validate assay sensitivity .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives .
- Cell line selection : Include primary cells (e.g., human hepatocytes) and immortalized lines (e.g., HEK293) to assess tissue-specific toxicity .
Q. How can researchers design robust dose-response studies for this compound?
Methodological Answer:
- Nonlinear regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
- Dose range : Test 8–10 concentrations (0.1–100 µM) to capture full sigmoidal curves .
- Replicate consistency : Use ≥3 biological replicates with technical duplicates to ensure statistical power (p <0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
